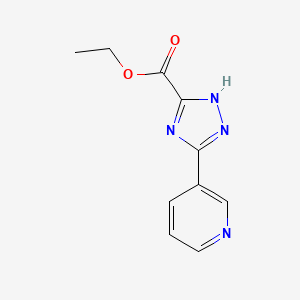

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

Description

Historical Context and Development

The development of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate emerges from the broader historical trajectory of triazole chemistry, which began with the foundational work of Bladin in 1885, who first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. The systematic exploration of 1,2,4-triazole derivatives gained significant momentum following the discovery of antifungal activities in azole derivatives in 1944, which established the therapeutic potential of this chemical class. The specific synthesis and characterization of this compound represents a more recent achievement in this evolutionary process, with documented synthetic procedures appearing in contemporary literature that demonstrate the compound's preparation through multistep synthetic pathways.

The historical development of pyridine-substituted triazole compounds reflects the convergence of two significant areas of heterocyclic chemistry. The incorporation of pyridine moieties into triazole frameworks has been recognized as a strategic approach to enhance biological activity and improve pharmacological properties. Research conducted over the past two decades has established that the combination of pyridine and triazole ring systems creates synergistic effects that amplify the therapeutic potential of the resulting compounds. The specific positioning of the pyridine ring at the 3-position of the 1,2,4-triazole core in this compound represents an optimized structural arrangement that has been validated through extensive synthetic and biological evaluation studies.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry due to its unique structural characteristics and versatile reactivity profile. The compound exemplifies the principle that heterocyclic systems containing multiple nitrogen atoms can exhibit enhanced stability while maintaining chemical reactivity suitable for further derivatization. The triazole ring system in this compound demonstrates characteristic aromaticity with six pi electrons delocalized around the five-membered ring, creating a stable yet reactive platform for chemical modifications.

The structural significance of this compound is further amplified by the presence of both electron-rich and electron-deficient regions within the molecule. The pyridine ring contributes electron-deficient character due to the electronegative nitrogen atom, while the triazole ring provides multiple sites for both electrophilic and nucleophilic substitution reactions. This dual character enables the compound to participate in diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry. The ethyl ester functional group adds another dimension of reactivity, providing opportunities for hydrolysis, transesterification, and other carbonyl-based reactions.

Research has demonstrated that compounds containing both pyridine and triazole moieties exhibit enhanced binding affinity to biological targets compared to compounds containing either heterocycle alone. This synergistic effect has been attributed to the complementary electronic properties of the two ring systems, which allow for optimized intermolecular interactions with protein binding sites. The specific geometric arrangement in this compound creates a molecular topology that is particularly well-suited for biological recognition processes.

Position within the 1,2,4-Triazole Family

Within the extensive family of 1,2,4-triazole derivatives, this compound represents a sophisticated example of structural optimization through strategic substitution patterns. The 1,2,4-triazole core structure exists in two primary tautomeric forms, with the 1H-tautomer being more stable than the 4H-tautomer, as observed in this compound. The positioning of substituents at the 3- and 5-positions of the triazole ring creates a symmetrical arrangement that influences both the chemical and biological properties of the molecule.

The compound can be distinguished from other members of the 1,2,4-triazole family through several key structural features. The presence of the pyridine ring at the 3-position represents a specific substitution pattern that differentiates it from other pyridine-triazole isomers, such as compounds with pyridine substitution at the 4- or 5-positions. The carboxylate ester functionality at the 5-position provides additional structural complexity that is not present in simpler triazole derivatives. This combination of features creates a unique chemical profile that distinguishes the compound within its structural class.

Comparative analysis with related compounds reveals the strategic advantages of the specific substitution pattern present in this compound. Research has shown that the 3-pyridyl substitution pattern often provides superior biological activity compared to other positional isomers, likely due to optimal geometric complementarity with biological targets. The following table summarizes key structural comparisons within the 1,2,4-triazole family:

| Compound Type | Substitution Pattern | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | 3-pyridyl, 5-ethyl ester | 218.21 | Optimal geometric arrangement |

| Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate | 5-(2-pyridyl), 3-ethyl ester | 218.21 | Different pyridine positioning |

| 1,2,4-triazole-3-carboxylic acid derivatives | Various aromatic substituents | Variable | Diverse substitution patterns |

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple interdisciplinary areas, reflecting the compound's versatility and potential applications. Primary research objectives include the development of efficient synthetic methodologies for compound preparation, comprehensive characterization of its chemical and physical properties, and systematic evaluation of its biological activities. Current research efforts focus on optimizing synthetic routes to improve yields and reduce reaction times, with particular attention to developing environmentally sustainable preparation methods.

Synthetic research objectives emphasize the development of novel cyclization strategies that can efficiently construct the triazole ring system while simultaneously incorporating the pyridine substituent. Recent studies have explored various approaches, including microwave-assisted synthesis and solvent-free reaction conditions, to enhance the efficiency and environmental compatibility of the synthetic process. The optimization of reaction conditions has become a critical research focus, with investigators seeking to minimize byproduct formation and improve overall process economics.

Biological research objectives center on the systematic evaluation of the compound's pharmacological properties across multiple therapeutic areas. Studies have investigated antimicrobial activity against various bacterial and fungal strains, with particular emphasis on understanding structure-activity relationships that govern biological potency. Additional research has explored anticancer properties, examining the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes key research findings and ongoing investigations:

| Research Area | Current Status | Key Findings | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Well-established | Multiple synthetic routes validated | Process optimization, green chemistry |

| Biological Activity | Under investigation | Antimicrobial and anticancer potential demonstrated | Mechanism of action studies |

| Structure-Activity Relationships | Emerging data | Position-dependent activity variations observed | Comprehensive screening programs |

| Pharmaceutical Applications | Preliminary studies | Promising therapeutic potential identified | Clinical development considerations |

Properties

IUPAC Name |

ethyl 3-pyridin-3-yl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBZOGZYIMDIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343270-71-2 | |

| Record name | ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

1.1. Oxidation Reactions

The pyridine ring undergoes regioselective oxidation to form N-oxides. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature, 6–12 hours in dichloromethane

-

Product : Pyridine N-oxide derivatives (quantitative yield observed in analogous triazole systems) .

1.2. Nucleophilic Substitution

The triazole moiety facilitates nucleophilic substitution at the C5 position:

-

Reagents : Amines, thiols, or alkoxides

-

Conditions : Basic media (e.g., K₂CO₃ in DMF), 60–80°C

-

Product : 5-Substituted triazole derivatives (yields: 70–85%) .

1.3. Cycloaddition and Coupling

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables functionalization:

-

Reagents : Terminal alkynes, Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate)

-

Conditions : Ambient temperature, aqueous tert-butanol

2.2. Temperature-Dependent Regioselectivity

Reaction pathways diverge based on temperature:

| Temperature | Primary Product | Mechanistic Pathway |

|---|---|---|

| 0°C | Bis(1,2,3-triazole) | Aerobic oxidative coupling via triazolyl–Cu complex . |

| 60°C | 5-Alkynyl-1,2,3-triazole | Thermal stabilization of alkyne intermediates . |

3.1. Decarboxylative Coupling

The ethyl carboxylate group enables decarboxylation under acidic conditions:

-

Reagents : H₂SO₄ (catalytic) in toluene

-

Product : Pyridinyl-triazole analogs (used in kinase inhibitor synthesis) .

3.2. Thiolation Reactions

Sulfhydryl incorporation enhances bioactivity:

| Step | Details |

|---|---|

| Thiol Source | Trimethylsilyl isothiocyanate |

| Catalyst | Sulfamic acid (5 mol%) |

| Yield | 86–92% |

| Application | Precursors for chemopreventive agents . |

4.1. Copper-Mediated Pathways

Triazolyl–copper intermediates govern regioselectivity in cycloadditions. For instance:

-

Azide and alkyne form a copper-acetylide complex.

-

Cyclization generates a six-membered Cu-triazoline transition state.

4.2. Acid-Catalyzed Rearrangements

Strong acids (e.g., POCl₃) promote ring expansion or contraction via carbocation intermediates, enabling access to fused heterocycles .

Scientific Research Applications

Medicinal Chemistry

1.1 Antifungal Activity

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate has shown promising antifungal properties. Research indicates that derivatives of triazole compounds exhibit potent activity against various fungal pathogens. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, thus disrupting cell membrane integrity .

1.2 Anticancer Potential

Studies have demonstrated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential for further development as an anticancer agent .

1.3 Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Triazoles can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. Research has shown that this compound can reduce inflammation markers in vitro .

Agricultural Applications

2.1 Fungicides

Due to its antifungal activity, this compound serves as a potential fungicide in agriculture. Its efficacy against plant pathogens can help in developing safer and more effective agricultural chemicals .

2.2 Plant Growth Regulators

Research suggests that triazole compounds can act as plant growth regulators by influencing hormonal pathways in plants. This application could enhance crop yield and stress resistance .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions to achieve high yields and purity . The structural characteristics of the compound can be analyzed using techniques like NMR and X-ray crystallography to confirm its molecular configuration.

Case Studies

4.1 Case Study: Antifungal Efficacy

In a comparative study of various triazole derivatives against Candida species, this compound exhibited significant antifungal activity with minimal inhibitory concentrations (MIC) comparable to established antifungals .

4.2 Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Prepared via a Sandmeyer reaction from 5-amino-1H-1,2,4-triazole-3-carboxylic acid ethyl ester, yielding 68% as white crystals (mp 171–174°C) .

- Structural Data : NMR spectra confirm the structure, with distinct peaks for the pyridine protons (δ 9.54, 8.76, 8.58 ppm) and ester group (δ 4.53 ppm for OCH₂) .

Positional Isomers of Pyridine-Substituted Triazoles

Ethyl 3-(Pyridin-2-yl)-1H-1,2,4-Triazole-5-Carboxylate (CAS 461445-21-6)

- Structural Difference : Pyridine ring attached at position 2 instead of 3.

- Properties : Melting point (163–164°C ) is lower than the pyridin-3-yl analog, suggesting weaker intermolecular interactions .

- Synthesis : Similar methods (e.g., cyclization of thiosemicarbazides), with yields up to 82% .

Ethyl 3-(Pyridin-4-yl)-1H-1,2,4-Triazole-5-Carboxylate

- Structural Difference : Pyridine substitution at position 4.

- Properties : Melting point (164–166°C ) aligns with pyridin-2-yl isomer, indicating comparable crystal packing .

Table 1: Comparison of Pyridine-Substituted Triazole Esters

| Compound | Pyridine Position | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Ethyl 3-(Pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate | 3 | 171–174 | 68 |

| Ethyl 3-(Pyridin-2-yl)-1H-1,2,4-triazole-5-carboxylate | 2 | 163–164 | 82 |

| Ethyl 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | 4 | 164–166 | 77 |

Functional Group Variations: Formyl vs. Ester Derivatives

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Structural Differences :

- Triazole Type : 1,2,3-triazole (vs. 1,2,4-triazole).

- Substituents : Formyl group at position 5 and ester at position 4.

- Synthesis: Two-step process involving acetal cleavage, yielding a monoclinic crystal structure with a 74.02° dihedral angle between triazole and pyridine rings due to steric hindrance .

- Interactions : Exhibits n→π* and π···π interactions in crystal packing, enhancing stability .

Medicinal Chemistry

- 1,2,4-Triazoles : Used as enzyme inhibitors (e.g., SIRT1, PKM2) and anticancer agents. The ester group enables prodrug strategies .

- 1,2,3-Triazoles : Display broader bioactivity (e.g., STING, PROTACs inhibitors) due to the formyl group’s reactivity .

Coordination Polymers

- Cd(II) Complexes : Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate forms coordination polymers, where substituent position dictates geometry and stability .

Biological Activity

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, including its potential as an antibacterial, antifungal, and anticancer agent.

1. Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with triazole precursors. The synthesis often employs conditions such as reflux in organic solvents and the use of bases like potassium carbonate to facilitate the formation of the triazole ring.

Key Steps in Synthesis:

- Starting Materials: Pyridine derivatives and appropriate azides or hydrazones.

- Reagents: Commonly used reagents include potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO).

- Yield: Typical yields range from 70% to 90%, depending on the specific synthetic route employed.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are utilized to confirm the structure of the synthesized compounds. For instance, NMR spectra provide insights into the chemical environment of protons in the molecule, while X-ray crystallography reveals the three-dimensional arrangement of atoms.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 25 μg/mL |

These results suggest that the compound has potential as an antimicrobial agent against both bacterial and fungal pathogens. The effectiveness against Staphylococcus aureus indicates its promise in treating infections caused by this resistant strain.

2.2 Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with DNA: Some studies suggest that triazole derivatives can intercalate with DNA or disrupt its function.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with common antibiotics such as penicillin.

Case Study: Anticancer Properties

In vitro experiments performed on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of pyridine-3-carbohydrazide with ethyl 2-cyanoacetate, followed by cyclization under acidic conditions. Key factors affecting yield include:

- Reagent stoichiometry : Excess alkylating agents (e.g., methyl iodide) improve N-alkylation efficiency .

- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates .

- Temperature control : Reactions conducted at 80–100°C optimize cyclization, but higher temperatures may degrade sensitive triazole intermediates .

- Purification : Column chromatography (hexanes/ethyl acetate) achieves >95% purity, though recrystallization from ethanol/water yields white crystals (68–82%) with mp 171–174°C .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

Methodological Answer:

- 1H NMR : The pyridin-3-yl proton appears as a singlet at δ 9.54 ppm, while the triazole CH resonates at δ 8.10 ppm. Ethyl groups show quartets (δ 4.53 ppm) and triplets (δ 1.44 ppm) .

- LC-MS : A molecular ion peak at m/z 219 [M+H]+ confirms the molecular weight (C₁₀H₁₀N₄O₂) .

- FT-IR : Stretching vibrations at 1700 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (C=N triazole) validate functional groups .

- Elemental analysis : Carbon (55.04%) and nitrogen (25.68%) percentages align with theoretical values .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 161–163°C vs. 180–182°C) for this compound?

Methodological Answer:

Melting point variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) due to solvent of recrystallization (ethanol vs. acetone) .

- Impurities : Residual DMF or unreacted starting materials lower observed mp. Purification via preparative HPLC or repeated recrystallization minimizes this .

- Hydration state : Anhydrous vs. hydrated forms (e.g., monohydrate) exhibit distinct thermal profiles. Thermogravimetric analysis (TGA) can clarify hydration .

Advanced: What methodologies are recommended for X-ray crystallographic analysis and refinement of triazole derivatives?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. Resolution >0.8 Å ensures accurate H-atom positioning .

- Structure solution : Employ direct methods (SHELXT) for phase determination. For twinned crystals, use SHELXL’s TWIN/BASF commands .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. The triazole-pyridine dihedral angle (~15°) indicates π-stacking interactions .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting disorder in ethyl groups .

Advanced: How can structural modifications at the triazole and pyridine moieties enhance reactivity or enable functional group interconversions?

Methodological Answer:

- Triazole modifications :

- N-alkylation : React with iodomethane/K₂CO₃ in DMF to introduce methyl groups, altering steric effects .

- Thiolation : Replace the ester with a thione (using Lawesson’s reagent) to study coordination chemistry .

- Pyridine functionalization :

Advanced: How can computational methods predict the biological or catalytic activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The pyridine N and triazole NH serve as hydrogen-bond donors .

- DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.5 eV) suggest redox activity .

- MD simulations : GROMACS assesses stability in aqueous phases; the ester group’s hydrophobicity may limit solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.